molecular formula C8H3ClF3NOS B1331594 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene CAS No. 76729-41-4

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene

Cat. No.: B1331594
CAS No.: 76729-41-4
M. Wt: 253.63 g/mol
InChI Key: QRTGGBWQVAPQNT-UHFFFAOYSA-N
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Description

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is an organic compound with the molecular formula C8H3ClF3NOS It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene typically involves the reaction of 2-chloro-4-nitro-1-[(trifluoromethyl)thio]benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale phosgenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.

    Sulfoxides and Sulfones: Formed from the oxidation of the trifluoromethylthio group.

Scientific Research Applications

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols to form stable urea and carbamate derivatives. The trifluoromethylthio group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which may exhibit different chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGGBWQVAPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650499
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76729-41-4
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76729-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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